Piberaline

概要

準備方法

合成経路と反応条件

ピベラリンはいくつかの方法で合成できます。 一般的な経路の1つは、2-クロロピリジンと1-ベンジルピペラジン、一酸化炭素を反応させる方法です . 別の方法は、ピコリン酸と1-ベンジルピペラジンを使用する方法です . 反応条件としては、通常、トリエチルアミン、1,1'-ビス(ジフェニルホスフィノ)フェロセン、ビス(ベンゾニトリル)パラジウム(II)ジクロリドをトルエン中で130°C、高圧下で約20時間反応させます .

工業生産方法

ピベラリンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 連続式反応器の使用と反応条件の最適化により、最終生成物の収率と純度が向上します .

化学反応解析

反応の種類

ピベラリンは、以下を含むさまざまな化学反応を起こします。

酸化: ピベラリンは酸化されて対応するN-酸化物を生成することができます。

還元: ピベラリンの還元は、還元されたアミン誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物には、N-酸化物誘導体、還元されたアミン誘導体、およびさまざまな置換ピペラジン化合物などがあります .

化学反応の分析

Types of Reactions

Piberaline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.

Reduction: Reduction of this compound can lead to the formation of its reduced amine derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted piperazine compounds .

科学的研究の応用

Antidepressant Activity

Piberaline has been investigated for its antidepressant properties, exhibiting selective activity towards serotonin receptors. Research indicates that modifications in its structure can enhance binding affinity and biological activity, making it a promising candidate for developing new antidepressant medications.

Key Findings:

- This compound interacts effectively with serotonin receptors, potentially leading to anxiolytic effects.

- Structural analogs have shown varying biological activities, indicating that specific modifications can optimize its pharmacological profile.

Neuropharmacology

Studies have highlighted the importance of this compound in neurodegenerative disease therapy. Its bioavailability-enhancing properties make it a target for research aimed at improving therapeutic outcomes in neurological disorders.

Pharmacokinetic Insights:

- Nano-formulations of this compound have demonstrated enhanced oral bioavailability and improved brain concentration compared to non-formulated versions.

- Co-treatment with other compounds, such as curcumin, has been shown to increase the half-life and efficacy of this compound.

Case Study 1: Enhanced Efficacy in Combination Therapy

A study involving epileptic patients treated with carbamazepine showed that co-treatment with this compound enhanced the drug's efficacy by reducing levels of hepatic P-glycoprotein and CYP3A4. This suggests that this compound may improve the pharmacokinetics of other medications.

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of this compound indicates its potential in managing neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

作用機序

ピベラリンは、主にその活性代謝物であるベンジルピペラジンを介してその効果を発揮します。ベンジルピペラジンは、セロトニン、ノルエピネフリン、ドーパミンを放出する物質として作用し、脳内におけるこれらの神経伝達物質のレベルを上昇させます。 この作用は、ピベラリンの興奮作用と抗うつ作用に寄与すると考えられています .

類似の化合物との比較

ピベラリンは、以下のような他のピペラジン系化合物と密接に関連しています。

ベフラルリン: ピベラリンと同様に、ベフラルリンは興奮作用と抗うつ作用を持ち、ベンジルピペラジンを代謝物として生成します.

フィペキシド: 別の関連化合物であるフィペキシドも、置換されたベンジルピペラジンを代謝物として生成し、同様の薬理学的特性を持っています.

独自性

ピベラリンの独自性は、その特定の化学構造と、その活性代謝物としてベンジルピペラジンを生成する能力にあり、これは薬理学的効果に大きく貢献しています .

類似化合物との比較

Piberaline is closely related to other piperazine-based compounds, such as:

Befuraline: Similar to this compound, befuraline has stimulant and antidepressant effects and also produces benzylpiperazine as a metabolite.

Fipexide: Another related compound, fipexide, also produces substituted benzylpiperazine as a metabolite and has similar pharmacological properties.

Uniqueness

This compound’s uniqueness lies in its specific chemical structure and its ability to produce benzylpiperazine as an active metabolite, which significantly contributes to its pharmacological effects .

生物活性

Piberaline, a psychoactive compound classified within the piperazine chemical group, has garnered attention for its stimulant and antidepressant properties. It was developed in the 1980s and is known for its active metabolite, benzylpiperazine (BZP), which significantly contributes to its pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and safety profile based on diverse research findings.

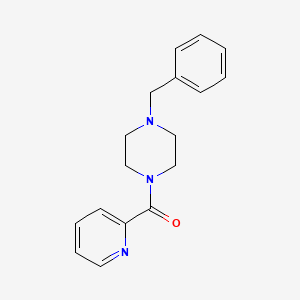

Chemical Structure

this compound's chemical formula is with a molar mass of approximately 281.36 g/mol. The compound's structure allows it to interact with various neurotransmitter systems in the brain, particularly serotonin receptors.

Mechanism of Action

this compound is believed to exert its effects primarily through the modulation of serotonin (5-HT) pathways. Research indicates that it may selectively activate 5-HT1A receptors, which are implicated in mood regulation and anxiety relief . The compound also exhibits properties similar to those of traditional antidepressants by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.

Antidepressant Effects

Studies have demonstrated that this compound can produce antidepressant-like effects in animal models. For instance, a study utilizing the tail suspension test (TST) showed that this compound administration resulted in a significant reduction in immobility time, indicative of antidepressant activity . This effect is thought to be mediated through its active metabolite BZP, which also demonstrates serotonin reuptake inhibition.

Stimulant Effects

As a stimulant, this compound shares similarities with amphetamines, promoting increased energy levels and alertness. However, its potency is reported to be lower than that of traditional stimulants like d-amphetamine . The stimulant effects are attributed to enhanced dopaminergic activity alongside serotonergic modulation.

Safety Profile and Toxicological Concerns

While this compound shows promise as an antidepressant and stimulant, its safety profile raises concerns. Reports indicate that BZP, as a metabolite, can lead to severe adverse effects including hyperthermia, seizures, and renal toxicity when misused or taken in high doses . Clinical cases have documented life-threatening toxicity associated with BZP use, emphasizing the need for caution .

Case Study: Toxicity Reports

A retrospective analysis conducted in New Zealand reported multiple cases of toxicity linked to BZP ingestion. Among 61 patients studied, two cases presented life-threatening conditions characterized by hyperthermia and rhabdomyolysis . These findings underscore the potential dangers associated with recreational use of this compound-containing substances.

Clinical Evaluation

Limited clinical studies have been conducted on this compound; however, existing data suggest it may be beneficial for patients with depression or anxiety disorders. Further research is warranted to establish comprehensive safety and efficacy profiles.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antidepressant | Demonstrated potential through serotonin reuptake inhibition; reduces immobility in TST models. |

| Stimulant | Increases energy and alertness; less potent than traditional stimulants like amphetamines. |

| Toxicity Risks | Associated with severe adverse effects; reports of hyperthermia and seizures linked to BZP use. |

特性

IUPAC Name |

(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFUBYYADABEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192751 | |

| Record name | Piberaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-15-8 | |

| Record name | Piberaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39640-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piberaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039640158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piberaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBERALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M09P36809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。